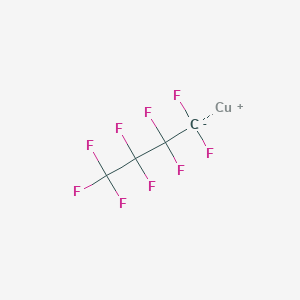
copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane is a compound that combines copper in its +1 oxidation state with a highly fluorinated organic molecule. This compound is of interest due to its unique chemical properties, which arise from the combination of copper’s reactivity and the stability imparted by the fluorinated organic component.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane typically involves the reaction of copper(I) salts with 1,1,1,2,2,3,3,4,4-nonafluorobutane under controlled conditions. One common method involves the use of copper(I) chloride and 1,1,1,2,2,3,3,4,4-nonafluorobutane in an organic solvent such as acetonitrile. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane can undergo various types of chemical reactions, including:
Oxidation: Copper(I) can be oxidized to copper(II) in the presence of oxidizing agents such as nitric acid.
Reduction: Copper(II) can be reduced back to copper(I) using reducing agents like ascorbic acid.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Ascorbic acid, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Copper(II) salts, such as copper(II) nitrate.
Reduction: Copper(I) salts, such as copper(I) chloride.
Substitution: Various substituted fluorinated organic compounds.
Scientific Research Applications
Copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane involves the interaction of the copper(I) ion with various molecular targets. Copper(I) can participate in redox reactions, where it alternates between the +1 and +2 oxidation states. This redox cycling can generate reactive oxygen species, which can interact with biological molecules and pathways . The fluorinated organic component can enhance the compound’s stability and facilitate its interaction with hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Copper(I) chloride (CuCl): A common copper(I) compound used in various chemical reactions.
Copper(I) bromide (CuBr): Similar to copper(I) chloride but with different reactivity due to the presence of bromine.
Copper(I) iodide (CuI): Known for its use in organic synthesis and as a catalyst.
Uniqueness
Copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane is unique due to the presence of the highly fluorinated organic component, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications where chemical stability and resistance to harsh conditions are required .
Properties
CAS No. |
124521-58-0 |
|---|---|
Molecular Formula |
C4CuF9 |
Molecular Weight |
282.57 g/mol |
IUPAC Name |
copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane |
InChI |
InChI=1S/C4F9.Cu/c5-1(6)2(7,8)3(9,10)4(11,12)13;/q-1;+1 |
InChI Key |
CQHVTEXEKSGALX-UHFFFAOYSA-N |
Canonical SMILES |
[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
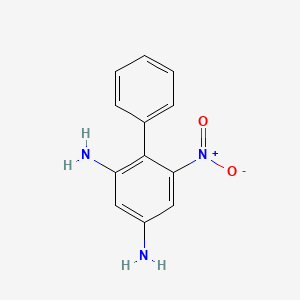
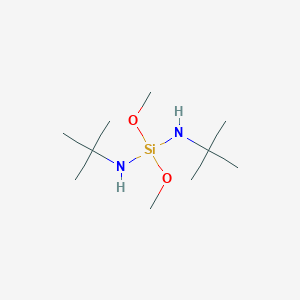
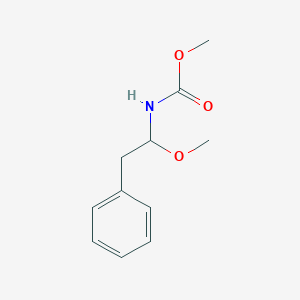
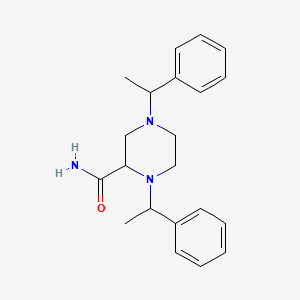
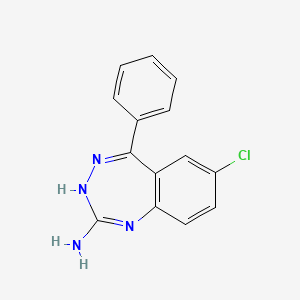
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)

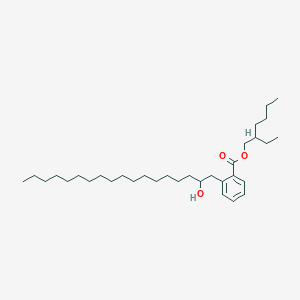
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)
![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)
